1,1-Dimethoxydecan-4-one
Description
The methoxy groups may enhance solubility in polar solvents compared to purely aliphatic ketones, while the ketone position could influence steric and electronic interactions during reactions.
Properties
CAS No. |
64546-42-5 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1,1-dimethoxydecan-4-one |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-11(13)9-10-12(14-2)15-3/h12H,4-10H2,1-3H3 |
InChI Key |
QHLAOHGZPQVBRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxydecan-4-one can be synthesized through several methods. One common approach involves the reaction of decan-4-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the dimethoxy compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In an industrial setting, the production of 1,1-Dimethoxydecan-4-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxydecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Dimethoxydecan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxydecan-4-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. The methoxy groups and ketone functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs from the evidence include:
*Hypothetical molecular weight calculated based on formula.
Key Observations:
Alkoxy Group Effects: Methoxy vs. Electronic Influence: Methoxy groups are stronger electron donors via resonance than ethoxy, which may stabilize adjacent carbocations or affect ketone reactivity in nucleophilic additions.
Ketone Position and Chain Length :
- The ketone in 1,1-diethoxy-4-methyl-pentan-2-one is at position 2, closer to the branched methyl group, which could hinder steric access compared to the hypothetical 1,1-Dimethoxydecan-4-one’s ketone at position 4 on a linear chain.
- Longer chains (e.g., decane vs. pentane) increase hydrophobicity and boiling points. For instance, 1-Methoxyoctadecane (C19) has a higher molecular weight (284.52 g/mol) and likely higher melting point than shorter-chain analogs .
Physical and Chemical Properties
- Solubility: Methoxy groups improve solubility in polar solvents. 1,1-Dimethoxydecan-4-one may exhibit better solubility in ethanol or acetone than 1-Methoxyoctadecane, which is predominantly hydrophobic .
- Boiling Points: Longer chains and functional groups increase boiling points.
- Reactivity : The ketone in 1,1-Dimethoxydecan-4-one could participate in condensation reactions (e.g., Claisen-Schmidt), while the ethoxy groups in 1,1-diethoxy-4-methyl-pentan-2-one might undergo acid-catalyzed hydrolysis to form acetals .
Research Findings and Trends
- Synthetic Utility : Alkoxy ketones like 1,1-diethoxy-4-methyl-pentan-2-one are used as intermediates in pharmaceuticals and agrochemicals. The hypothetical compound’s linear chain and methoxy groups could enhance its utility in nucleophilic reactions .
- Structure-Activity Relationships: Longer chains (e.g., decane vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
